An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide: Chemical Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide: Chemical Properties, Structure, and Synthetic Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-hydroxyphenyl)-2-methoxybenzamide is a member of the benzamide class of organic compounds, a structural motif recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its molecular architecture, which features two substituted phenyl rings linked by a stable amide bond, provides a versatile foundation for developing novel therapeutic agents and functional materials. The presence of a phenolic hydroxyl group, a methoxy group, and the amide linkage creates a molecule with specific steric and electronic properties, including the capacity for hydrogen bonding, which makes it a subject of significant interest.[1]
This technical guide provides a comprehensive overview of N-(4-hydroxyphenyl)-2-methoxybenzamide, detailing its chemical and physical properties, established synthetic pathways, and potential applications based on the biological activities observed in structurally related compounds.
Molecular Structure and Identification
The core structure of N-(4-hydroxyphenyl)-2-methoxybenzamide consists of a 2-methoxybenzoyl group attached to the nitrogen atom of a 4-aminophenol moiety. The ortho-position of the methoxy group on the benzoyl ring can influence the molecule's conformation, potentially enhancing its interaction with biological targets.[2]
Caption: Chemical Structure of N-(4-hydroxyphenyl)-2-methoxybenzamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(4-hydroxyphenyl)-2-methoxybenzamide | [1] |
| CAS Number | 54090-25-4 | [3][4] |
| Molecular Formula | C₁₄H₁₃NO₃ | [3][4] |
| Molecular Weight | 243.26 g/mol | [3] |
| InChI | InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | [1] |
| SMILES | COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | N/A |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The properties for N-(4-hydroxyphenyl)-2-methoxybenzamide are summarized below. Note that these values are predicted from computational models and should be confirmed experimentally.
Table 2: Predicted Physicochemical Properties
| Property | Value | Unit | Source |
| Boiling Point | 355.5 ± 27.0 | °C | [3] |
| Density | 1.275 ± 0.06 | g/cm³ | [3] |
| pKa | 10.00 ± 0.26 | [3] |
The phenolic hydroxyl group (pKa ≈ 10) and the amide proton contribute to the molecule's ability to act as a hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and hydroxyl oxygen can act as hydrogen bond acceptors. These characteristics are crucial for its solid-state properties and potential interactions with biological macromolecules.[1]
Synthesis and Mechanism
The most direct and established method for synthesizing N-(4-hydroxyphenyl)-2-methoxybenzamide is through the formation of an amide bond between 4-aminophenol and an activated derivative of 2-methoxybenzoic acid, typically the acyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Pathway: Schotten-Baumann Reaction
The synthesis is commonly performed under Schotten-Baumann conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[2] The base, typically a tertiary amine like triethylamine or pyridine, serves a critical role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Caption: General workflow for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide.
Materials and Equipment:
-
4-Aminophenol
-
2-Methoxybenzoyl chloride[5]
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring continuously. This is crucial to control the exothermic reaction and minimize the hydrolysis of the acyl chloride.
-
Addition of Acyl Chloride: Dissolve 2-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-16 hours, monitoring its progress using Thin-Layer Chromatography (TLC).
-
Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-hydroxyphenyl)-2-methoxybenzamide.
Spectroscopic Characterization
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons typically around 3.8-4.0 ppm, a broad singlet for the amide (N-H) proton, and another broad singlet for the phenolic (O-H) proton. The aromatic signals would exhibit splitting patterns (doublets, triplets) corresponding to their substitution patterns.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the phenol (around 3200-3400 cm⁻¹), an N-H stretching band in a similar region, a strong C=O (amide I) stretch around 1650 cm⁻¹, and C-O stretching bands for the ether and phenol functionalities.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 243.26.
Applications in Research and Development
N-(4-hydroxyphenyl)-2-methoxybenzamide serves as a valuable intermediate and a foundational structure for the development of new biologically active molecules.[1]
-
Drug Discovery: The benzamide scaffold is present in numerous approved drugs. Derivatives of 4-hydroxybenzamide have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[6] Specifically, N-phenylbenzamide derivatives have been explored as potential antiviral agents.[7] The structural features of N-(4-hydroxyphenyl)-2-methoxybenzamide make it an excellent candidate for structure-activity relationship (SAR) studies, where modifications to the phenolic or benzamide portions can be used to optimize biological activity.[1]
-
Materials Science: The capacity for strong hydrogen bonding makes this class of molecules interesting for the study of solid-state properties and the development of new materials with specific crystalline structures.[1]
Conclusion
N-(4-hydroxyphenyl)-2-methoxybenzamide is a well-defined chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The presence of multiple functional groups provides ample opportunities for further chemical modification, making it an ideal starting point for the design and synthesis of novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile compound in their scientific endeavors.
References
-
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide | C15H15NO3 | CID 497700. PubChem. [Link]
-
N-(4-hydroxyphenyl)-2,4-dimethoxybenzamide. Chemspace. [Link]
- Synthesis of 2-[Bis(4-hydroxyphenyl)methyl]-N-(3-methoxyphenyl)benzamide (Compound 1).
-
4-amino-2-hydroxy-N-(4-methoxyphenyl)benzamide | C14H14N2O3. PubChem. [Link]
-
N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131. PubChem. [Link]
-
N,N-DIETHYL-2-HYDROXY-4-METHOXYBENZAMIDE. FDA Global Substance Registration System. [Link]
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
4-Methoxybenzamide | C8H9NO2 | CID 76959. PubChem. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy benzene sulphonamides. ResearchGate. [Link]
-
4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem. [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]
-
Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. [Link]
-
N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3). PubChemLite. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]
-
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). PubChemLite. [Link]
-
Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]
-
2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. PubChem. [Link]
-
1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
-
Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo. [Link]
-
4-Methoxy-N-(2-nitrophenyl)benzamide - Optional[13C NMR]. SpectraBase. [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(4-HYDROXYPHENYL)-2-METHOXYBENZAMIDE CAS#: 54090-25-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
